4-cyano-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16-2-8-20(9-3-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)18-6-4-17(14-24)5-7-18/h2-9,15,19H,10-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWDKRNTBDWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is synthesized via CuAAC, a cornerstone of click chemistry. p-Tolyl azide is prepared by treating p-toluidine with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide. This azide is then reacted with propiolic acid under Cu(I) catalysis to yield 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reaction Conditions
Carboxylic Acid Activation
The triazole carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction is monitored by TLC until completion (typically 4–6 h at reflux), yielding 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl chloride as a pale-yellow solid.
Preparation of Piperidin-4-amine Intermediate
Protection and Deprotection Strategy
Piperidin-4-amine is protected as its tert-butyl carbamate (Boc) derivative to prevent undesired side reactions during subsequent steps. Boc anhydride (1.2 eq) is added to a solution of piperidin-4-amine in dichloromethane with triethylamine (2 eq), stirred at 25°C for 6 h. The Boc-protected amine is isolated in 85% yield and characterized by $$ ^1H $$ NMR.
Coupling with Triazole Carbonyl Chloride
The Boc-piperidin-4-amine (1 eq) is reacted with 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl chloride (1.1 eq) in dichloromethane with N,N-diisopropylethylamine (DIPEA, 2 eq) as a base. After 12 h at 25°C, the Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v), yielding 1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine as a white solid.
Final Amidation with 4-Cyanobenzoyl Chloride
Schotten-Baumann Reaction Conditions
The piperidine-triazole intermediate (1 eq) is dissolved in THF and cooled to 0°C. 4-Cyanobenzoyl chloride (1.2 eq) is added dropwise, followed by aqueous sodium hydroxide (2 eq). The mixture is stirred for 4 h, after which the product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to afford the title compound in 72% yield.
Coupling Reagent-Mediated Amidation
Alternatively, EDCI/HOBt-mediated coupling achieves higher regioselectivity. 4-Cyanobenzoic acid (1.2 eq), EDCI (1.5 eq), and HOBt (1.5 eq) are dissolved in DMF. After 30 min activation, the piperidine-triazole intermediate (1 eq) and DIPEA (3 eq) are added. The reaction proceeds at 25°C for 24 h, yielding the product in 81% yield after purification.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.21 (s, 1H, triazole-H), 7.92–7.85 (m, 4H, benzamide-H), 7.45–7.38 (m, 4H, p-tolyl-H), 4.12–3.98 (m, 1H, piperidine-H), 3.45–3.32 (m, 2H, piperidine-H), 2.31 (s, 3H, CH₃), 1.88–1.72 (m, 4H, piperidine-H).
- $$ ^{13}C $$ NMR (100 MHz, DMSO-$$ d_6 $$) : δ 167.5 (C=O), 165.2 (C=O), 144.3 (triazole-C), 133.9 (CN), 129.8–127.4 (aromatic-C), 118.2 (C≡N), 52.1 (piperidine-C), 21.4 (CH₃).
Infrared (IR) Spectroscopy
- IR (KBr) : 2230 cm$$^{-1}$$ (C≡N stretch), 1680 cm$$^{-1}$$ (amide C=O), 1605 cm$$^{-1}$$ (triazole C=N).
Optimization and Challenges
Triazole Regioselectivity
The CuAAC reaction exclusively produces the 1,4-regioisomer due to copper coordination, ensuring a single triazole product. Competing thermal cycloadditions without copper yield mixtures and are avoided.
Amidation Efficiency
Coupling reagent-mediated amidation (EDCI/HOBt) outperforms Schotten-Baumann conditions in yield and purity, particularly for sterically hindered substrates. Side reactions, such as piperidine N-cyanation, are mitigated by maintaining reaction temperatures below 30°C.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction times for CuAAC and amidation steps, improving overall yield from 68% to 79%.
Solid-Phase Synthesis
Immobilizing piperidin-4-amine on Wang resin enables iterative coupling and cleavage, though this method is less cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives containing the triazole moiety have shown selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations, indicating a promising avenue for cancer treatment .
Antimicrobial Properties : The triazole ring is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal strains. The specific compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents.
Neuropharmacology : The piperidine and triazole components suggest potential neuropharmacological applications. Research into related compounds has shown that they can interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety.
Materials Science Applications
Polymer Chemistry : The incorporation of 4-cyano-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Triazole-containing polymers have been explored for their unique thermal and electrical properties, making them suitable for applications in electronics and coatings.
Nanotechnology : The compound can serve as a building block for nanomaterials. Its ability to form stable complexes with metal ions can be utilized in the synthesis of metal-organic frameworks (MOFs), which are important for gas storage and separation technologies.
Case Studies
Mechanism of Action
The mechanism of action of 4-cyano-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Core Scaffold Variations
The compound shares a conserved piperidine-triazole-benzamide backbone with several analogs. Key structural differences lie in:
- Benzamide substituents: Para-cyano vs. halogen, alkyl, or alkoxy groups.
- Triazole-attached aryl groups : p-Tolyl vs. fluorophenyl, chlorophenyl, or substituted benzyl groups.
Tabulated Comparison of Analogs
Functional Implications
- Aryl Group Modifications :
- p-Tolyl vs. Fluorophenyl : Fluorine substitution (e.g., 4-fluorophenyl in CAS 1251689-32-3) may enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
- Ortho vs. Para Substitution : The o-tolyl group in introduces steric hindrance, possibly altering receptor binding compared to the p-tolyl group.
- Molecular Weight Trends : Analogs range from ~417–450 g/mol, suggesting that the target compound likely falls within this range, adhering to Lipinski’s rules for drug-likeness.
Kinase Inhibition
Compounds like N-[3-(1-{1-[4-(5-oxo-3-phenyl-5,6-dihydro-1,6-naphthyridin-2-yl)benzyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)phenyl]acrylamide () highlight the use of triazole-piperidine scaffolds in covalent allosteric Akt inhibitors. The target compound’s cyano group may similarly modulate kinase selectivity or potency .
Glycine Transport Modulation
Analogous benzamide derivatives, such as [18F]CFPyPB (), are glycine transport inhibitors studied for schizophrenia. The cyano substituent’s polarity could influence blood-brain barrier permeability, a critical factor for CNS-targeted agents .
Biological Activity
The compound 4-cyano-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel derivative of the triazole family that has garnered attention for its potential biological activities, particularly in cancer treatment and as an antibacterial agent. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the coupling of p-tolyl-1H-1,2,3-triazole with piperidine derivatives. The general synthetic route can be outlined as follows:
- Formation of the Triazole Ring : Utilizing a click chemistry approach, p-tolyl azide is reacted with an appropriate alkyne in the presence of a copper catalyst to form the triazole.
- Coupling Reaction : The synthesized triazole is then coupled with a piperidine derivative that contains a carbonyl group.
- Final Modifications : The cyano and amide functionalities are introduced through further chemical modifications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 7.5 | Inhibition of cell migration and proliferation |
| HeLa (Cervical Cancer) | 6.0 | Upregulation of pro-apoptotic proteins |
The mechanism of action often involves the induction of apoptosis through pathways such as Bcl-2/caspase signaling, leading to increased levels of cleaved caspase 3 and PARP proteins .
Antibacterial Activity
In addition to its anticancer properties, triazole derivatives have been evaluated for their antibacterial activity. Studies indicate that This compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
This antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted on lung cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to assess apoptotic cells, revealing an increase in early and late apoptotic populations following treatment.
Case Study 2: Antibacterial Assessment
In vitro assays were performed to evaluate the antibacterial efficacy against clinical isolates of Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
Q & A
Q. Advanced
- P-gp modulation assays : Use calcein-AM efflux studies in multidrug-resistant cancer cell lines (e.g., MCF-7/ADR). Measure fluorescence intensity changes to quantify inhibition potency .
- Carbonic anhydrase inhibition : Employ stopped-flow CO₂ hydration assays (pH 7.4, 20°C) with recombinant isoforms (e.g., hCA II/IX). IC₅₀ values are determined via nonlinear regression of activity vs. concentration curves .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4KYT for P-gp) to predict binding poses. Validate with MM-GBSA free energy calculations .
How can researchers address discrepancies in biological activity data across studies?
Q. Advanced
- Control variables : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in assays) to avoid cytotoxicity artifacts .
- Replicate experiments : Perform triplicate measurements with positive controls (e.g., verapamil for P-gp).
- Data normalization : Use Z-factor analysis to assess assay robustness. Apply statistical tests (e.g., ANOVA) to account for batch effects .
Which spectroscopic techniques characterize the molecular structure effectively?
Q. Basic
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–8.1 ppm), cyano groups (C≡N, no proton signal), and piperidine carbons (δ 40–60 ppm).
- IR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and triazole rings (C-N, ~1520 cm⁻¹).
- HRMS : ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 458.18) .
What strategies optimize pharmacokinetic properties through structural modifications?
Q. Advanced
- Lipophilicity reduction : Replace the p-tolyl group with polar substituents (e.g., pyridyl) to enhance aqueous solubility.
- Metabolic stability : Introduce fluorine atoms at the benzamide para-position to block CYP450-mediated oxidation.
- Bioavailability : Conduct in situ intestinal perfusion assays in rodent models to assess absorption. Use logP (2.5–3.5) and PSA (<90 Ų) as design parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
